N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide
Description
N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a 2,5-dimethoxy-substituted benzene ring linked via an ethyl group to a 4-fluorophenoxy moiety. The fluorine atom on the phenoxy group introduces electronegativity, which may enhance binding interactions in biological systems .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO5S/c1-21-14-7-8-15(22-2)16(11-14)24(19,20)18-9-10-23-13-5-3-12(17)4-6-13/h3-8,11,18H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSOQYYTFHWIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, including the formation of the fluorophenoxyethyl intermediate and subsequent sulfonamide formation. One common method involves the reaction of 4-fluorophenol with 2-chloroethylamine to form the intermediate, which is then reacted with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity to these targets, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide with two analogs: one from a structural homolog () and a pesticidal sulfonamide ().
*Estimated based on structural analysis.
Substituent Effects on Bioactivity
- Fluorine vs.
- Methoxy vs. Nitro Groups : The 2,5-dimethoxy substituents in the target compound and analog offer electron-donating effects, contrasting with the nitro group in fluoroglycofen ethyl ester (), which is strongly electron-withdrawing. This difference may influence redox stability and reactivity .
Hydrogen-Bonding and Solubility
- The sulfonamide group in all three compounds acts as a hydrogen-bond donor/acceptor, but the dual sulfonyl groups in the compound may enhance solubility in polar solvents compared to the single sulfonamide in the target compound .
- The trifluoromethyl group in fluoroglycofen ethyl ester () increases lipophilicity, reducing aqueous solubility but improving membrane permeability .
Research Findings and Implications
Crystallographic Insights
Crystallography tools like SHELX () and WinGX () are critical for determining the three-dimensional structures of sulfonamides. The fluorine atom in the target compound may engage in halogen bonding, altering crystal packing compared to the furyl and tosyl groups in the analog .
Docking and Binding Predictions
AutoDock Vina () could predict binding modes of these compounds. The fluorophenoxy group’s electronegativity may favor interactions with hydrophobic pockets in enzymes, whereas the tosyl group in the compound might occupy larger binding cavities .
Biological Activity
N-(2-(4-fluorophenoxy)ethyl)-2,5-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant studies that demonstrate its efficacy.
Chemical Structure and Properties
The compound features a fluorophenoxy group , an ethyl linker , and a dimethoxybenzenesulfonamide moiety . These components contribute to its distinct chemical and biological properties. The sulfonamide group is known for its role in various biological activities, including enzyme inhibition and modulation of receptor interactions.
| Component | Description |
|---|---|
| Fluorophenoxy Group | Enhances binding affinity to molecular targets |
| Ethyl Linker | Provides structural stability |
| Dimethoxybenzenesulfonamide Moiety | Confers distinct chemical properties |
The biological activity of this compound primarily involves its interaction with specific proteins or enzymes. The fluorophenoxy group enhances the compound's binding affinity to targets, while the sulfonamide moiety can participate in hydrogen bonding interactions. This interaction modulates the activity of target proteins, leading to various biological effects, including potential anticancer properties.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 3.0 μM against human glioma cells, indicating significant potency in inhibiting cell proliferation under hypoxic conditions .
Enzyme Inhibition
The sulfonamide group is crucial for the compound's biological activity. It has been shown to inhibit specific enzymes involved in tumor progression. For example, compounds with similar sulfonamide structures have demonstrated the ability to inhibit HIF-1-mediated transcription , a critical pathway in cancer biology that promotes tumor growth under low oxygen conditions .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | IC50 (μM) | Notes |
|---|---|---|
| N-(2-(4-fluorophenoxy)ethyl)acetamide | >25 | Less potent than the sulfonamide variant |
| N-(2-(4-fluorophenoxy)ethyl)naphthalene-2-sulfonamide | 5.0 | Moderate potency; different aromatic system |
This table illustrates that while related compounds exhibit some degree of activity, the sulfonamide derivative shows enhanced potency and specificity.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Fluorophenoxyethyl Intermediate : The reaction between 4-fluorophenol and 2-chloroethylamine yields an intermediate.
- Sulfonamide Formation : This intermediate is then reacted with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions to produce the final product.
These synthesis steps are critical for producing the compound in sufficient yield for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
